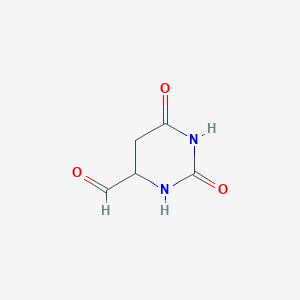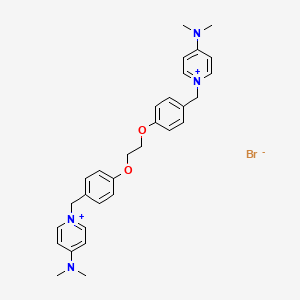
Guanosine, 2'-deoxy-N-(2-methyl-1-oxopropyl)-, 3'-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 3’-acetate typically involves the modification of guanosine derivativesSpecific reaction conditions, such as the use of acetic anhydride for acetylation and appropriate protecting groups, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring compliance with industrial safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
Guanosine, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 3’-acetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to remove specific functional groups or modify the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized nucleosides .
Aplicaciones Científicas De Investigación
Guanosine, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 3’-acetate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing novel nucleoside analogs and studying their chemical properties.
Biology: Investigated for its potential antiviral activity and its role in nucleic acid metabolism.
Medicine: Explored as a potential therapeutic agent for treating viral infections and other diseases.
Industry: Utilized in the development of pharmaceuticals and as a research tool in various biochemical assays.
Mecanismo De Acción
The mechanism of action of Guanosine, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 3’-acetate involves its incorporation into nucleic acids, where it can interfere with viral replication and other cellular processes. The molecular targets include viral polymerases and other enzymes involved in nucleic acid synthesis. The pathways affected by this compound are primarily related to nucleic acid metabolism and viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Guanosine: A naturally occurring nucleoside with similar structural features but lacking the modifications present in Guanosine, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 3’-acetate.
2’-Deoxyguanosine: Another nucleoside analog with a similar backbone but different functional groups.
3’-O-Acetyl-2’-deoxyguanosine: A closely related compound with acetylation at the 3’-position but without the N-(2-methyl-1-oxopropyl) group.
Uniqueness
Guanosine, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 3’-acetate is unique due to its specific modifications, which enhance its antiviral properties and make it a valuable tool for scientific research. Its distinct functional groups allow for targeted interactions with viral enzymes and nucleic acids, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C16H21N5O6 |
|---|---|
Peso molecular |
379.37 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]oxolan-3-yl] acetate |
InChI |
InChI=1S/C16H21N5O6/c1-7(2)14(24)19-16-18-13-12(15(25)20-16)17-6-21(13)11-4-9(26-8(3)23)10(5-22)27-11/h6-7,9-12,22H,4-5H2,1-3H3,(H,19,20,24,25)/t9-,10+,11+,12?/m0/s1 |
Clave InChI |
ZFRXSVOBUUPQMH-YZTHKRDXSA-N |
SMILES isomérico |
CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)OC(=O)C |
SMILES canónico |
CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)C3CC(C(O3)CO)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




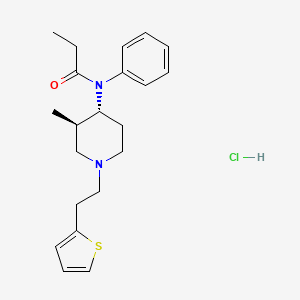
![tetrasodium;[[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12351987.png)

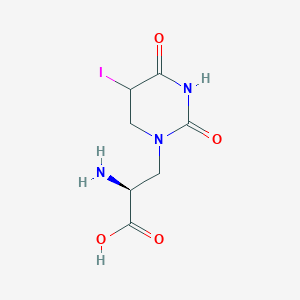

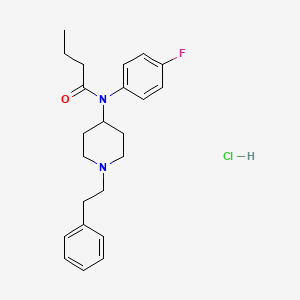
![7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one;hydrochloride](/img/structure/B12352034.png)
